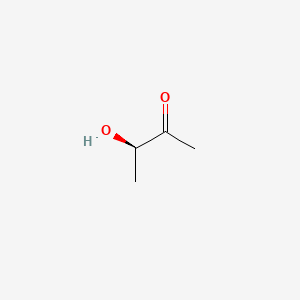

(R)-acetoin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxybutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWKJAVDOGWPAT-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | (R)-Acetoin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53584-56-8 | |

| Record name | (-)-Acetoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53584-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Acetoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053584568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Stereochemical Foundations and Enantioselective Considerations in R Acetoin Studies

Elucidation of (R)-acetoin Stereoisomerism and Enantiomeric Forms

Acetoin (B143602) (3-hydroxybutan-2-one) is characterized by its chemical formula C₄H₈O₂ and features a hydroxyl group adjacent to a ketone carbonyl group. mdpi.comwikipedia.org This structure contains a chiral center, resulting in two distinct stereoisomers: this compound and (S)-acetoin. mdpi.comwikipedia.orgresearchgate.netresearchgate.netresearchgate.netcranfield.ac.ukresearchgate.netresearchgate.net

In biological systems, acetoin is often produced as a metabolic intermediate or end-product by various microorganisms, particularly bacteria such as Bacillus and Lactococcus species. mdpi.comrsc.orgnih.gov The biosynthesis typically begins with the condensation of two pyruvate (B1213749) molecules to form α-acetolactate, catalyzed by acetolactate synthase (ALS). Subsequently, α-acetolactate is decarboxylated by α-acetolactate decarboxylase (ALDC) to yield acetoin. cranfield.ac.ukmdpi.comrsc.orgrsc.org While the initial step of α-acetolactate decarboxylation often leads to this compound, the subsequent reduction of acetoin to 2,3-butanediol (B46004) (BD) by 2,3-butanediol dehydrogenases (BDHs) can be stereospecific, producing different BD isomers and potentially influencing the pool of acetoin enantiomers through reversible reactions. cranfield.ac.ukmdpi.com

Native microbial fermentations frequently result in a mixture of acetoin enantiomers, with this compound often being the predominant form. rsc.org The value of optically pure acetoin, particularly this compound, lies in its application as a precursor in asymmetric synthesis for pharmaceuticals, chiral auxiliaries, and advanced materials like liquid crystals. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Consequently, developing methods to produce or isolate enantiomerically pure this compound is a key area of research.

Methodologies for Enantiomeric Purity Determination and Chiral Resolution of this compound

Ensuring the stereochemical integrity of this compound requires robust methods for both determining its enantiomeric purity and resolving racemic mixtures into their constituent enantiomers.

Enantiomeric Purity Determination: The enantiomeric purity, often expressed as enantiomeric excess (e.e.), quantifies the relative amounts of the two enantiomers in a sample. Several analytical techniques are employed for this purpose:

Chiral Chromatography: This is a cornerstone technique, utilizing stationary phases that are chiral themselves.

Chiral High-Performance Liquid Chromatography (HPLC): This method separates enantiomers by differential interactions with a chiral stationary phase (CSP) or by using chiral mobile phases. libretexts.orggmp-navigator.comthieme-connect.deheraldopenaccess.us

Chiral Gas Chromatography (GC): Similar to HPLC, GC employs chiral columns to achieve separation based on enantiomeric interactions. libretexts.orggmp-navigator.comheraldopenaccess.us GC is often favored for its high sensitivity and specificity. heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric purity by employing chiral shift reagents or chiral solvents. These chiral environments create diastereomeric interactions with the enantiomers, leading to distinct signals in the NMR spectrum that can be quantified. libretexts.orggmp-navigator.comthieme-connect.de

Polarimetry and Chiroptical Methods: Techniques like polarimetry measure the optical rotation of a sample. If the specific rotation of the pure enantiomer is known, the enantiomeric purity can be calculated. thieme-connect.de Chiral detectors, such as Circular Dichroism (CD) or Optical Rotation (OR) detectors, can be coupled with chromatography for direct quantification of enantiomeric excess. heraldopenaccess.us

Chiral Resolution: Chiral resolution refers to the separation of a racemic mixture into its individual enantiomers. Key methods include:

Chiral Chromatography: Preparative-scale chiral chromatography is widely used to isolate pure enantiomers from mixtures. nih.gov

Crystallization-Based Methods:

Diastereomeric Salt Formation: This classical approach involves reacting the racemic mixture with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The pure enantiomers are then regenerated by removing the resolving agent. nih.govpharmtech.comwikipedia.org

Spontaneous Resolution and Preferential Crystallization: For compounds that crystallize as conglomerates (where each crystal contains only one enantiomer), direct crystallization or seeding with pure enantiomers can achieve separation. nih.govwikipedia.org

Biocatalysis: Enzymes or whole-cell biocatalysts can be employed for stereoselective synthesis or kinetic resolution. This involves using enzymes that preferentially react with one enantiomer or stereoselectively produce one enantiomer from a prochiral precursor. nih.govpharmtech.com Dynamic kinetic resolution, which couples resolution with in-situ racemization of the undesired enantiomer, can theoretically yield 100% of the desired enantiomer. pharmtech.com

It is important to note that during downstream processing, such as distillation, acetoin can undergo racemization, potentially reducing its enantiomeric purity. mdpi.com

Principles of Stereospecificity in this compound Biocatalysis

Biocatalysis leverages the inherent stereospecificity of enzymes to produce chiral compounds with high enantiomeric purity. For acetoin, several enzymes play critical roles in its synthesis and interconversion, often exhibiting distinct stereochemical preferences.

Enzymatic Pathways:

α-Acetolactate Decarboxylase (ALDC): This enzyme catalyzes the conversion of α-acetolactate to acetoin. While the primary product is often this compound, the stereochemical outcome can be influenced by the specific ALDC. mdpi.comrsc.org

2,3-Butanediol Dehydrogenases (BDHs) / Acetoin Reductases (ARs): These enzymes are crucial for the reversible conversion between acetoin and 2,3-butanediol (BD). Their stereospecificity determines the configuration of the BD product. For example, (R,R)-BDH reduces this compound to (R,R)-2,3-BD, while (S,S)-BDH reduces (S)-acetoin to (S,S)-2,3-BD. Conversely, certain dehydrogenases can oxidize 2,3-BD isomers back to acetoin. cranfield.ac.ukmdpi.comnih.gov For instance, some Bacillus species contain multiple BDHs, leading to the production of various BD stereoisomers and acetoin enantiomers. cranfield.ac.ukmdpi.com

Diacetyl Reductases (DARs): These enzymes reduce diacetyl to acetoin. Some DARs exhibit high stereospecificity, preferentially producing either (R)- or (S)-acetoin. For example, a DAR from Rhodococcus erythropolis WZ010 has been characterized for its absolute stereospecificity in reducing diacetyl to (S)-acetoin, which is then converted to (2S,3S)-2,3-butanediol. sci-hub.stnih.gov Conversely, other biocatalytic systems have been engineered to produce this compound. rsc.orgresearchgate.nettu-dresden.de

Mechanisms of Stereospecificity: The stereospecificity of these enzymes arises from the precise three-dimensional architecture of their active sites. nih.govresearchgate.nettu-dresden.deontosight.ainih.gov The arrangement of amino acid residues within the active site dictates the orientation of the substrate during the catalytic reaction, favoring the formation of one specific enantiomer over the other. For example, the discovery of a (S)-selective alcohol dehydrogenase has enabled the enantioselective synthesis of this compound from meso-2,3-butanediol (B1221857). researchgate.nettu-dresden.de Metabolic engineering strategies often involve overexpressing specific genes encoding stereoselective enzymes or deleting genes for competing pathways to enhance the production of a desired acetoin enantiomer. mdpi.comrsc.orgrsc.org

Biosynthetic Pathways and Metabolic Networks of R Acetoin

Microbial Acetoin (B143602) and 2,3-Butanediol (B46004) Cycle Metabolism

(R)-acetoin is a key intermediate in the microbial synthesis of 2,3-butanediol (2,3-BDO), a process central to the metabolism of numerous bacterial species. This pathway, often referred to as the acetoin or 2,3-butanediol cycle, serves several crucial physiological functions for the microorganisms. One of the primary roles is to prevent the lethal acidification of the environment that can result from mixed-acid fermentation. mdpi.comresearchgate.net By diverting pyruvate (B1213749) away from acidic end products, bacteria can maintain a more neutral pH, which is essential for survival. mdpi.com

The metabolic conversion between acetoin and 2,3-BDO is typically a reversible process in most bacteria, catalyzed by butanediol (B1596017) dehydrogenase (BDH), also known as acetoin reductase (AR). mdpi.commdpi.comfrontiersin.org However, in some fungi like yeast, this conversion is irreversible. frontiersin.org The direction of the reaction is influenced by environmental factors such as oxygen availability and pH. mdpi.commdpi.com Under weakly acidic and low-oxygen conditions, the pathway favors the reduction of acetoin to 2,3-BDO. mdpi.com In contrast, under weakly basic and high-oxygen conditions, the oxidation of 2,3-BDO back to acetoin is favored. mdpi.com

Enzymatic Steps in this compound Formation: Pyruvate Decarboxylation and Acetolactate Conversion

The biosynthesis of this compound from pyruvate involves a two-step enzymatic cascade. mdpi.comnih.gov The process begins with the condensation of two molecules of pyruvate, a central metabolite derived from glycolysis. This reaction is catalyzed by the enzyme α-acetolactate synthase (ALS), resulting in the formation of α-acetolactate and the release of a molecule of carbon dioxide. mdpi.commdpi.com

The subsequent step involves the decarboxylation of α-acetolactate to produce acetoin. mdpi.com This reaction is catalyzed by the enzyme α-acetolactate decarboxylase (ALDC). mdpi.comlallemandbrewing.com Under anaerobic conditions, this enzymatic conversion is the primary route for acetoin formation. mit.edu However, under aerobic conditions, α-acetolactate can also undergo spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl. mdpi.comosti.govbiorxiv.org This diacetyl can then be reduced to acetoin by the action of diacetyl reductase (DAR). mdpi.comosti.gov

Role of α-Acetolactate Synthase (ALS) in this compound Pathway

α-Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that plays a pivotal role in the biosynthesis of this compound. plos.orgfrontiersin.org It catalyzes the first committed step in the pathway, the carboligation of two pyruvate molecules to form (S)-α-acetolactate. plos.orgfrontiersin.org This reaction involves the decarboxylation of one pyruvate molecule to form a hydroxyethyl-TPP intermediate, which then acts as a nucleophile to attack the carbonyl carbon of a second pyruvate molecule. frontiersin.org

Function of α-Acetolactate Decarboxylase (ALDC) in this compound Synthesis

α-Acetolactate decarboxylase (ALDC) is the second key enzyme in the primary biosynthetic pathway of this compound. mdpi.commdpi.com It catalyzes the stereospecific decarboxylation of (S)-α-acetolactate to produce this compound. researchgate.netresearchgate.netacs.org A unique feature of ALDC is its ability to also convert the non-natural substrate, (R)-α-acetolactate, into the same this compound product. researchgate.netresearchgate.netacs.org This is achieved through a mechanism that involves an initial rearrangement of (R)-α-acetolactate to the natural (S)-enantiomer before decarboxylation occurs. acs.orgscispace.com

The catalytic activity of ALDC is crucial for preventing the accumulation of α-acetolactate and its subsequent spontaneous conversion to the often undesirable flavor compound, diacetyl. lallemandbrewing.com In the brewing industry, for example, ALDC is used to prevent the formation of diacetyl, which imparts a buttery off-flavor to beer. lallemandbrewing.com The enzyme is highly specific for the production of the (R)-enantiomer of acetoin. researchgate.netresearchgate.net The active site of ALDC from several bacterial species, including Enterobacter cloacae, has been shown to contain a zinc ion coordinated by highly conserved histidine and glutamate (B1630785) residues, which is essential for its catalytic function. rsc.org

Stereospecific Reduction of Diacetyl and Related Conversions to this compound

While the primary pathway for this compound synthesis involves the decarboxylation of α-acetolactate, an alternative route exists through the reduction of diacetyl. mdpi.comosti.gov Diacetyl can be formed via the spontaneous oxidative decarboxylation of α-acetolactate, particularly under aerobic conditions. mdpi.combiorxiv.org The reduction of diacetyl to acetoin is catalyzed by enzymes known as diacetyl reductases (DARs) or acetoin reductases (ARs), which are often types of 2,3-butanediol dehydrogenases (BDHs). mdpi.commdpi.com

The stereospecificity of these reductases determines the enantiomeric form of the resulting acetoin. Some BDHs exhibit (R)-stereoselectivity, reducing diacetyl specifically to this compound. mdpi.com For example, the 2,3-butanediol dehydrogenase from Rhodococcus erythropolis WZ010 demonstrates absolute stereospecificity in the reduction of diacetyl, first to this compound and subsequently to (2R,3R)-2,3-butanediol. mdpi.com In contrast, other microorganisms possess (S)-stereospecific reductases that convert diacetyl to (S)-acetoin. sci-hub.st The reduction of racemic acetoin can also be stereoselective; for instance, some enzymes will preferentially reduce this compound to (2R,3R)-2,3-butanediol. mdpi.com

Regulation of this compound Biosynthesis at the Genetic and Enzymatic Levels

The biosynthesis of this compound is a tightly regulated process at both the genetic and enzymatic levels to ensure metabolic efficiency and adaptation to environmental conditions. mdpi.comnih.gov In many bacteria, including Bacillus subtilis and Serratia plymuthica, the structural genes for acetoin synthesis, alsS (encoding α-acetolactate synthase) and alsD (encoding α-acetolactate decarboxylase), are organized into an operon, often designated as the alsSD or budAB operon. mdpi.comnih.gov

The expression of this operon is frequently controlled by a LysR-type transcriptional regulator (LTTR), such as AlsR in Bacillus or BudR in Serratia. mdpi.comnih.gov These regulators can act as both activators and autorepressors. nih.gov Activation of the operon is often triggered by environmental cues, most notably a drop in pH due to acid accumulation during fermentation. mdpi.comcsic.es This allows the cell to switch from acid production to the production of the more neutral compound acetoin, a key strategy for pH homeostasis. csic.esconicet.gov.ar In some species, quorum sensing systems can also play a role in regulating acetoin production, integrating cell density information into the control of the pathway. nih.gov

Comparative Analysis of this compound Biosynthesis Pathways Across Diverse Microbial Species

The biosynthesis of this compound is a widespread metabolic capability among diverse microbial species, including various Gram-positive and Gram-negative bacteria. frontiersin.orgmdpi.comrsc.org While the core enzymatic steps involving α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC) are generally conserved, there are notable differences in the organization of the corresponding genes, the properties of the enzymes, and the regulation of the pathway across different species.

For example, in Bacillus species such as B. subtilis and B. licheniformis, the genes for acetoin production (alsS and alsD) are typically found in the als operon, which is activated in response to acidic conditions. mdpi.com These organisms are well-known for their efficient production of this compound and subsequently (R,R)-2,3-butanediol. mdpi.com In contrast, some Enterobacteriaceae like Klebsiella pneumoniae and Enterobacter cloacae also possess a similar pathway, but may produce a mixture of 2,3-butanediol stereoisomers. mit.edubiorxiv.orgrsc.org

Lactococcus lactis, a key bacterium in the dairy industry, utilizes the acetoin pathway for the production of flavor compounds. csic.esconicet.gov.ar Its α-acetolactate decarboxylase is subject to allosteric regulation by amino acids. csic.es Some yeasts, like Saccharomyces cerevisiae, lack a native α-acetolactate decarboxylase and primarily produce diacetyl from α-acetolactate under aerobic conditions. osti.govsnu.ac.kr However, they can be engineered with bacterial alsS and alsD genes to produce this compound. snu.ac.kr The table below summarizes the key enzymes and products in the this compound pathway for several representative microbial species.

| Feature | Bacillus subtilis | Enterobacter cloacae | Lactococcus lactis | Saccharomyces cerevisiae (native) |

| α-Acetolactate Synthase | AlsS mdpi.com | BudB rsc.org | Als conicet.gov.ar | Ilv2 snu.ac.kr |

| α-Acetolactate Decarboxylase | AlsD mdpi.com | BudA rsc.org | AldB csic.es | Absent osti.gov |

| Primary Acetoin Enantiomer | This compound mdpi.com | This compound rsc.org | This compound researchgate.net | This compound (minor, via PDC) snu.ac.kr |

| Key Regulator | AlsR (LysR-type) mdpi.com | BudR (LysR-type) nih.gov | CcpA, CodY csic.es | General amino acid control |

| Primary End Product | (R,R)-2,3-butanediol mdpi.com | Acetoin, 2,3-butanediol rsc.org | Diacetyl, Acetoin conicet.gov.ar | Ethanol (B145695), Diacetyl (aerobic) osti.gov |

Enzymology and Biocatalysis in R Acetoin Synthesis and Transformation

Characterization of Key Enzymes Involved in (R)-acetoin Production

The biological synthesis and transformation of acetoin (B143602), including its (R)-enantiomer, primarily involve enzymes such as diacetyl reductases (DARs) and acetoin reductases (ARs), which are often also referred to as 2,3-butanediol (B46004) dehydrogenases (BDHs) due to their reversible nature and role in the 2,3-butanediol pathway researchgate.netnih.govmdpi.com. These enzymes are typically oxidoreductases that utilize nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or its phosphorylated form (NADP⁺) as cofactors zfin.orgwikipedia.orgresearchgate.netnih.gov.

Diacetyl Reductases (DARs) are crucial for the reduction of diacetyl (2,3-butanedione) to acetoin. Specific DARs are characterized by their enantioselectivity, with some catalyzing the formation of this compound (EC 1.1.1.303) and others producing (S)-acetoin (EC 1.1.1.304) zfin.orgtandfonline.com. For instance, a diacetyl reductase from Saccharomyces cerevisiae has been reported to catalyze the reduction of diacetyl to this compound wikipedia.org. Similarly, enzymes from Rhodococcus erythropolis have shown absolute stereospecificity in reducing diacetyl to (S)-acetoin nih.govsci-hub.st.

Acetoin Reductases (ARs) / 2,3-Butanediol Dehydrogenases (BDHs) play a dual role in acetoin metabolism. They can catalyze the reduction of diacetyl to acetoin or the subsequent reduction of acetoin to 2,3-butanediol mdpi.comnih.gov. The stereospecificity of these enzymes dictates the chirality of the acetoin produced. For example, Clostridium beijerinckii acetoin reductase (Cb-ACR) has been characterized and shows optimal activity for acetoin reduction at pH 6.5 and for 2,3-butanediol oxidation at pH 9.5, with optimal temperatures around 80°C for reduction researchgate.netnih.govresearchgate.net. Bacillus subtilis possesses bdhA, encoding an (R,R)-butanediol dehydrogenase that produces D(−)-2,3-BD from this compound and also exhibits diacetyl reductase activity, converting diacetyl to this compound mdpi.com.

Table 1: Key Enzymes in this compound Synthesis and Transformation

| Enzyme Name | EC Number | Primary Activity | Cofactor | Source Organism(s) | Reference(s) |

| Diacetyl Reductase (this compound forming) | 1.1.1.303 | Diacetyl → this compound | NAD⁺ | Saccharomyces cerevisiae | zfin.orgwikipedia.org |

| Diacetyl Reductase ((S)-acetoin forming) | 1.1.1.304 | Diacetyl → (S)-acetoin | NAD(P)H | Mycobacterium sp. B-009, Rhodococcus erythropolis | tandfonline.comnih.govsci-hub.st |

| Acetoin Reductase / 2,3-Butanediol Dehydrogenase | 1.1.1.4 | Acetoin → 2,3-butanediol | NAD(P)H | Clostridium beijerinckii, Bacillus subtilis, Saccharomyces cerevisiae | mdpi.comresearchgate.netnih.govnih.govnih.gov |

| Acetolactate Synthase (ALS) | 2.2.1.1 | Pyruvate (B1213749) → α-acetolactate | ThDP | Bacillus subtilis, Corynebacterium glutamicum | researchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org |

| Acetolactate Decarboxylase (ALDC) | 4.1.1.5 | α-acetolactate → Acetoin + CO₂ | ThDP | Bacillus subtilis, Enterobacter cloacae | researchgate.netresearchgate.netrsc.orgrsc.org |

Substrate Specificity, Enantioselectivity, and Catalytic Mechanisms of this compound Biocatalysts

The substrate specificity and enantioselectivity of enzymes are critical for the efficient and pure production of this compound.

Substrate Specificity: Enzymes like diacetyl reductases accept diacetyl as a substrate for reduction to acetoin. Some BDHs can also reduce diacetyl mdpi.com. Furthermore, certain BDHs can oxidize acetoin to diacetyl or reduce acetoin to specific stereoisomers of 2,3-butanediol researchgate.netnih.govnih.govnih.gov. For example, the enzyme from Rhodococcus erythropolis (ReADR) shows broad substrate acceptance for alcohols, aldehydes, and ketones, but its stereospecificity is key for producing chiral products nih.govsci-hub.st. Some enzymes are also capable of converting meso-2,3-butanediol (B1221857) to this compound, offering an alternative synthetic route jmb.or.krdechema-dfi.de.

Enantioselectivity: The ability of these enzymes to produce a specific enantiomer of acetoin is paramount. Diacetyl reductases are often categorized by their stereochemical outcome: this compound forming or (S)-acetoin forming zfin.orgtandfonline.com. For instance, a diacetyl reductase from Saccharomyces cerevisiae exhibits this compound forming activity wikipedia.org. Conversely, enzymes from Mycobacterium sp. B-009 are characterized as (S)-acetoin-producing diacetyl reductases tandfonline.com. The stereospecificity of BDHs is also crucial; for example, (R,R)-BDH from Bacillus subtilis converts this compound to (2R,3R)-2,3-butanediol mdpi.com.

Catalytic Mechanisms: The reduction of diacetyl to acetoin, or acetoin to 2,3-butanediol, typically proceeds via an NAD(P)H-dependent hydride transfer to the carbonyl group of the substrate. The catalytic mechanism involves the binding of the substrate and the cofactor to the enzyme's active site, followed by the stereospecific transfer of a hydride ion from NAD(P)H to the carbonyl carbon. This process is influenced by the precise orientation of the substrate and the amino acid residues within the active site, which dictate the enzyme's enantioselectivity wikipedia.orgresearchgate.nettandfonline.com. The reverse reaction, the oxidation of acetoin or 2,3-butanediol, involves the transfer of a hydride from NAD(P)H to the hydroxyl group or carbonyl group, respectively, regenerating the oxidized cofactor NAD(P)⁺.

Engineering of Enzymes for Enhanced this compound Enantioselectivity and Catalytic Activity

Enzyme engineering, including directed evolution and site-directed mutagenesis, is a powerful strategy to improve the performance of biocatalysts for this compound production. These techniques aim to enhance enzyme activity, specificity, stability, and enantioselectivity.

Directed evolution allows for the screening of large libraries of enzyme variants to identify those with improved properties. By introducing random mutations and selecting for desired traits, enzymes can be tailored for specific industrial applications mpg.de. For example, protein engineering can be employed to modify active site residues that influence substrate binding and transition state stabilization, thereby increasing the enantiomeric excess (ee) of this compound produced. While specific examples of directed evolution applied directly to enhance this compound production are not extensively detailed in the provided snippets, the general principle is widely applicable to DARs and BDHs. Rational design, based on structural information, can also guide targeted mutations to optimize catalytic efficiency and enantioselectivity.

Immobilization Strategies and Reactor Design for this compound Biocatalysis

Enzyme immobilization is a key technology for industrial biocatalysis, enabling enzyme recovery, reuse, and enhanced stability, which are critical for cost-effective production of this compound.

Immobilization Strategies: Various methods are employed to immobilize enzymes involved in acetoin biotransformation. These include:

Adsorption: Enzymes are adsorbed onto solid supports like magnetic nanoparticles or porous matrices frontiersin.orgmdpi.com.

Covalent Binding: Enzymes are chemically linked to a support material, often via functional groups on the enzyme surface, ensuring high stability and preventing leaching frontiersin.orgnumberanalytics.com.

Entrapment: Enzymes are physically confined within a matrix, such as hydrogels or porous beads frontiersin.orgresearchgate.net. This method is often simpler and can accommodate crude cell extracts. For instance, α-acetolactate decarboxylase has been immobilized on chitosan (B1678972) beads, retaining significant activity and stability researchgate.net.

Cross-linking: Enzymes can be cross-linked with agents like glutaraldehyde (B144438) or genipin (B1671432) to form insoluble aggregates, enhancing stability and facilitating separation numberanalytics.comresearchgate.net.

Reactor Design: Immobilized enzymes can be utilized in various reactor configurations. Packed-bed reactors are commonly used, where the substrate solution flows through a stationary bed of immobilized biocatalyst researchgate.net. This design facilitates continuous operation and efficient product separation. Stirred-tank reactors can also be employed, particularly with immobilized enzymes in particulate form. The choice of reactor design depends on factors such as substrate concentration, reaction kinetics, and desired throughput.

Cell-Free and In Vitro Enzymatic Systems for this compound Production

Cell-free or in vitro enzymatic systems offer significant advantages for this compound production, including faster reaction rates, higher product titers, and precise control over reaction conditions, circumventing limitations associated with cellular metabolism and transport.

Enzymatic Cascades: These systems often employ a cascade of purified enzymes to convert simple substrates into this compound. For example, a seven-step cell-free system has been developed to convert D-xylose to this compound and ethylene (B1197577) glycol. This system, optimized with specific cofactor regeneration, achieved 3.2 mM this compound with 99.5% stereoisomeric purity and an initial productivity of 1.0 mM/h nih.gov. Another approach utilizes a two-enzyme cascade, combining α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC) from Bacillus subtilis, to convert pyruvate to (3R)-acetoin. This system achieved exceptionally high titers (186.7 g/L), yields (94.3%), and enantiomeric excess (99.8%) researchgate.netrsc.org.

Cofactor Regeneration: A critical aspect of in vitro enzymatic synthesis is the efficient regeneration of cofactors like NAD(P)H. Systems often incorporate enzymes such as NADH oxidase (NOX) or glucose dehydrogenase (GDH) to continuously regenerate the reduced cofactor, ensuring sustained enzyme activity mdpi.comnih.govnih.gov. For instance, a system for this compound production from ethanol (B145695) utilizes pyruvate decarboxylase, alcohol dehydrogenase, and NADH oxidase, achieving nearly 100% substrate conversion within 6 hours nih.gov.

Advantages: Cell-free systems can overcome issues like substrate/product inhibition within cells, simplify downstream processing by avoiding cell biomass, and allow for higher enzyme concentrations, leading to faster reaction rates and higher space-time yields. The ability to precisely control enzyme ratios and reaction parameters further enhances their efficiency for producing enantiomerically pure this compound.

Compound List:

this compound

Diacetyl (2,3-butanedione)

Acetoin

α-acetolactate

2,3-butanediol (2,3-BD)

(2R,3R)-2,3-butanediol

(2S,3S)-2,3-butanediol

meso-2,3-butanediol

Pyruvate

D-xylose

Ethanol

Acetaldehyde

Ethylene glycol (EG)

NADH

NAD⁺

NADPH

NADP⁺

Microbial Fermentation Strategies for R Acetoin Production

Selection and Optimization of Microbial Strains for High-Yield (R)-acetoin Fermentation

The efficient microbial production of this compound hinges on the selection of suitable production hosts and their subsequent genetic optimization. A variety of microorganisms, including bacteria and yeast, have been explored for their potential to synthesize this compound. Key considerations in strain selection include natural metabolic pathways, tolerance to substrate and product, and amenability to genetic engineering.

Escherichia coli is a widely utilized host for this compound production due to its well-characterized genetics, rapid growth, and ability to metabolize a broad range of sugars. nih.gov Metabolic engineering strategies in E. coli often involve the introduction of the α-acetolactate synthase (AlsS) and α-acetolactate decarboxylase (AlsD) from organisms like Bacillus subtilis to establish the this compound biosynthesis pathway. nih.gov Further modifications, such as strengthening this synthetic pathway by optimizing the copy number of key genes, have proven effective in boosting production titers. mdpi.com For instance, an engineered E. coli strain, GXASR-49RSF, was developed to produce 81.62 g/L of this compound with an enantiomeric purity of 96.5%. mdpi.com

Saccharomyces cerevisiae, a "generally regarded as safe" (GRAS) organism, is another attractive host for producing food-grade this compound. researchgate.net To enhance production in S. cerevisiae, researchers have focused on integrating the acetoin (B143602) biosynthetic genes from B. subtilis and the water-forming NADH oxidase (NoxE) from Lactococcus lactis. nih.gov A significant strategy to improve both yield and stereospecificity involves deleting native genes that encode for NAD(P)H-dependent ketone reductases, which convert this compound into byproducts like meso-2,3-butanediol (B1221857). nih.gov Deletion of genes such as ARA1 and YPR1 has led to strains capable of producing high titers of this compound with high purity. nih.gov

Bacillus species, particularly Bacillus subtilis, are natural producers of acetoin and are therefore prime candidates for metabolic engineering. mdpi.com Strategies to enhance this compound production in B. subtilis include the deletion of genes responsible for the conversion of acetoin to 2,3-butanediol (B46004), such as the (R,R)-2,3-butanediol dehydrogenase gene (bdhA). mdpi.com This approach has been shown to significantly increase the accumulation of acetoin. mdpi.com Furthermore, moderate enhancement of the expression of regulatory genes like alsR can increase the activities of α-acetolactate synthase and α-acetolactate decarboxylase, leading to improved acetoin yields. mdpi.com

Below is a table summarizing the performance of various engineered microbial strains for this compound production.

| Microbial Strain | Genetic Modifications | Substrate | Titer (g/L) | Purity (%) | Reference |

| Escherichia coli GXASR-49RSF | Overexpression of acetoin-resistance gene, optimized copy number of key synthetic pathway genes. | Non-food raw materials | 81.62 | 96.5 | mdpi.com |

| Saccharomyces cerevisiae | Integration of alsS, alsD (from B. subtilis), and noxE (from L. lactis); deletion of ARA1, YPR1, and ORA1. | Glucose | 101.3 | 98.2 | nih.gov |

| Bacillus subtilis 168 derivative | Deletion of bdhA (encoding (R,R)-2,3-BD dehydrogenase). | Glucose | 24.6 | Not Specified | mdpi.com |

| Bacillus subtilis DL01 | Newly isolated marine strain. | Glucose | 76 | Not Specified | mdpi.com |

Optimization of Fermentation Process Parameters for this compound Biosynthesis (e.g., pH, Temperature, Aeration)

Optimizing fermentation process parameters is critical for maximizing the yield and productivity of this compound. Key parameters that significantly influence microbial growth and metabolic flux towards acetoin production include pH, temperature, and aeration. researchgate.net

pH: The pH of the fermentation medium affects enzyme activity and cell membrane stability. Maintaining an optimal pH is crucial for efficient this compound production. For instance, in a study using Bacillus licheniformis, a pH of 7.0 was found to be optimal for producing 2,3-butanediol, a related compound, suggesting a similar optimal range for acetoin production in this species. mdpi.com Another study optimizing acetoin production in a bioreactor identified a pH of 6.5 as optimal. researchgate.net

Temperature: Temperature influences microbial growth rates and enzyme kinetics. Thermophilic organisms like Parageobacillus thermoglucosidasius have been engineered to produce acetoin at elevated temperatures, which can reduce contamination risks and cooling costs. nih.gov Research with B. licheniformis has demonstrated efficient production at 50°C. mdpi.com

Aeration: Oxygen supply is a critical factor in acetoin fermentation. It influences the regeneration of NAD+, a necessary cofactor for glycolysis, and can direct the metabolic flux towards either acetoin or 2,3-butanediol production. In many Bacillus species, a relatively low oxygen supply favors acetoin accumulation. mdpi.com A study on Paenibacillus polymyxa showed that both medium composition and oxygen supply play an important role in the production of 2,3-butanediol and acetoin. researchgate.net The impact of aeration on (3R)-acetoin production has been studied at different rates, indicating its significance in achieving high yields. researchgate.net A two-stage agitation speed control strategy has also been proposed to manipulate aeration and enhance production. researchgate.netmdpi.com

The following table presents optimized fermentation parameters from a study using a bioreactor for acetoin production. researchgate.net

| Parameter | Optimized Level |

| Agitation | 300 rpm |

| Aeration | 1.5 slpm |

| pH | 6.5 |

| Fermentation Time | 2 days |

Bioreactor Configurations and Operation Modes (e.g., Fed-Batch, Continuous) for this compound Production

The choice of bioreactor configuration and operation mode significantly impacts the efficiency, titer, and productivity of this compound fermentation. Common strategies include batch, fed-batch, and continuous fermentation.

Fed-batch fermentation is the most widely and successfully employed strategy for achieving high-titer this compound production. mdpi.commdpi.com This approach involves the intermittent or continuous feeding of nutrients, typically the carbon source, to the bioreactor. sathyabama.ac.in This strategy helps to overcome substrate inhibition and catabolite repression by maintaining low substrate concentrations, which is beneficial for cell growth and product formation. sathyabama.ac.in Fed-batch processes allow for high cell densities and prolonged production phases, leading to significantly higher final product concentrations compared to simple batch fermentations. For example, an engineered E. coli strain produced 81.62 g/L of this compound in a 3-L fermenter using a fed-batch strategy. mdpi.com Similarly, a fed-batch process with an engineered Saccharomyces cerevisiae strain yielded 101.3 g/L of this compound. nih.gov

Continuous fermentation offers potential advantages such as higher productivity and more stable production processes. nih.gov In a continuous mode, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. While less commonly reported for high-titer this compound production specifically, continuous processes with cell recycling have been used to improve the production of related compounds like (R,R)-2,3-butanediol from corn stover hydrolysate. mdpi.com A system coupling a continuous first-stage reactor with a repeated fed-batch second stage has been shown to be superior for the production of other fermentation products like acetone-butanol-ethanol (ABE) and could hold potential for this compound as well. nih.gov

The table below highlights results from fed-batch fermentations for this compound production.

| Microorganism | Bioreactor Scale | Final Titer (g/L) | Purity/Notes | Reference |

| Escherichia coli GXASR-49RSF | 3-L | 81.62 | 96.5% this compound | mdpi.com |

| Saccharomyces cerevisiae (engineered) | Not Specified | 101.3 | 98.2% this compound | nih.gov |

| Bacillus subtilis (engineered) | 5-L | 86.04 | ≥98% this compound | researchgate.net |

| Bacillus subtilis 35 | Not Specified | 77.9 | From glycerol (B35011) | nih.gov |

Utilization of Low-Cost Raw Materials and Renewable Biomass for this compound Fermentation

The economic feasibility of large-scale this compound production is heavily dependent on the cost of raw materials. nih.gov Utilizing low-cost and renewable feedstocks instead of refined sugars like glucose is a critical strategy for developing a cost-competitive biotechnological process. nih.govnrel.gov

A variety of inexpensive substrates have been investigated for this compound fermentation. These include:

Agro-industrial wastes: Molasses, a byproduct of sugar refining, and soybean meal hydrolysate have been successfully used for acetoin production by Bacillus subtilis. mdpi.com

Starchy biomass: Cassava, an abundant and inexpensive crop, has been used as a carbon source. nih.gov An engineered E. coli strain utilized a medium based on cassava powder and cottonseed meal to produce high levels of this compound. nih.govmdpi.com

Lignocellulosic biomass: This non-food feedstock is an attractive option for sustainable chemical production. nih.gov Engineered B. subtilis strains capable of utilizing xylose and arabinose, the main pentose (B10789219) sugars in lignocellulosic hydrolysates, have been developed. mdpi.com One such strain produced 11.2 g/L of acetoin from lignocellulosic hydrolysate in flask fermentations. mdpi.com

Glycerol: Crude glycerol, a major byproduct of the biodiesel industry, is another promising low-cost feedstock. A wild-type Bacillus subtilis strain was able to produce 77.9 g/L of acetoin from glycerol in an optimized fed-batch process. nih.gov

The ability of robust industrial microorganisms like E. coli to metabolize a wide range of sugars, including both hexoses and pentoses derived from lignocellulose, makes them ideal candidates for valorizing these low-cost feedstocks. nih.gov The development of efficient processes using these materials is crucial for the industrial-scale production of this compound. researchgate.net

| Raw Material | Microorganism | Product Titer (g/L) | Reference |

| Cassava powder and cottonseed meal | Escherichia coli GXASR-49RSF | 81.62 | mdpi.com |

| Molasses and soybean meal hydrolysate | Bacillus subtilis CICC 10025 | 35.4 | mdpi.com |

| Lignocellulosic hydrolysate | Bacillus subtilis 168 ARSRCPΔacoAΔbdhA | 11.2 | mdpi.com |

| Glycerol | Bacillus subtilis 35 | 77.9 | nih.gov |

Strategies for Improving Microbial Tolerance to this compound Accumulation

Acetoin toxicity can cause damage to DNA and proteins and alter the composition of the cell membrane. nih.gov In Lactococcus lactis, acetoin accumulation leads to a significant increase in cyclopropane (B1198618) fatty acids in the cell membrane. nih.gov Understanding these toxic effects and the cell's natural defense mechanisms is key to developing more robust strains.

Several strategies have been employed to improve microbial tolerance to this compound:

Gene Overexpression: Screening for and overexpressing specific genes that confer resistance to acetoin can significantly improve strain performance. In one study, a putative acetoin-resistance gene was identified and overexpressed in E. coli, contributing to a final titer of 81.62 g/L. mdpi.com

Adaptive Laboratory Evolution (ALE): This technique involves cultivating microbial strains under gradually increasing concentrations of a stressor, in this case, this compound. This process selects for spontaneous mutations that confer higher tolerance. ALE has been successfully used to improve acetoin tolerance in Saccharomyces cerevisiae and Bacillus amyloliquefaciens. nih.govnih.gov

Membrane Engineering: Since the cell membrane is a primary target of solvent toxicity, modifying its composition can enhance tolerance. This can involve altering the fatty acid profile or the expression of membrane proteins. nih.gov

Manipulation of Stress Response Pathways: Upregulating native stress response mechanisms can also improve tolerance to solvents like acetoin. mdpi.com

By implementing these strategies, researchers can develop more resilient microbial biocatalysts capable of withstanding the harsh conditions of high-titer industrial fermentations.

Genetic and Metabolic Engineering Approaches for R Acetoin Biosynthesis

Pathway Engineering for Redirected Carbon Flux towards (R)-acetoin Accumulation

The core biosynthetic pathway for acetoin (B143602) involves the condensation of two pyruvate (B1213749) molecules to form α-acetolactate, catalyzed by acetolactate synthase (ALS), followed by the decarboxylation of α-acetolactate to acetoin, mediated by acetolactate decarboxylase (ALDC) researchgate.netmdpi.com. Metabolic engineering efforts focus on optimizing this pathway by increasing the flux of carbon towards pyruvate and enhancing the activity of ALS and ALDC, while simultaneously minimizing the diversion of carbon to competing pathways.

Redirecting Carbon Flux: Strategies to redirect carbon flux towards this compound production often involve manipulating central metabolic pathways. In Escherichia coli, the introduction and overexpression of the alsSD operon (encoding ALS and ALDC) have been combined with the blocking of anaplerotic pathways and the weakening of key genes in the TCA cycle. These combined approaches have successfully redirected carbon flux, leading to acetoin titers of up to 102.45 g/L with a productivity of 1.86 g/L/h researchgate.net. In Bacillus subtilis, the deletion of genes responsible for producing by-products such as 2,3-butanediol (B46004) (bdhA), lactate, and succinate (B1194679) is crucial for optimizing carbon flow towards acetoin accumulation researchgate.netfrontiersin.org. Specifically, knocking out the acetoin reductase gene (bdhA) prevents the conversion of acetoin to 2,3-butanediol, thereby increasing intracellular acetoin levels researchgate.net.

An in vitro cell-free system demonstrated a novel pathway for converting D-xylose to pyruvate, which was then channeled into this compound synthesis. This system achieved a theoretical yield of 29.4% for this compound from D-xylose, showcasing the potential of engineered pathways from non-traditional carbon sources nih.gov.

Minimizing By-product Formation: To maximize the yield of this compound, it is essential to suppress the formation of competing metabolites. In B. subtilis, by-products like 2,3-butanediol, lactic acid, and ethanol (B145695) are often co-produced. The deletion of the bdhA gene effectively blocks the conversion of acetoin to 2,3-butanediol frontiersin.orgresearchgate.netplos.org. Furthermore, optimizing cellular redox homeostasis, for instance, by modulating the Rex protein, and blocking pathways leading to lactate, succinate, and 2,3-butanediol production, has significantly improved acetoin yields in B. subtilis researchgate.net. In E. coli, the deletion of genes such as ldhA (lactate dehydrogenase) and those involved in the TCA cycle has also been explored to enhance precursor availability for acetoin synthesis researchgate.net.

Enhancing Enzyme Activity: Overexpression of the key enzymes, acetolactate synthase (ALS) and acetolactate decarboxylase (ALDC), is a fundamental strategy. While E. coli possesses native ALS homologs, their basal activity is often insufficient for high-level acetoin production, necessitating the overexpression of additional copies of ALS researchgate.netmit.edu. Co-expression of ALS and ALDC from organisms like Serratia marcescens in E. coli has led to significant titers of (3R)-acetoin mdpi.com. Utilizing highly active ALS and ALDC enzymes from sources such as Bacillus subtilis has also proven effective for efficient in vitro synthesis of (3R)-acetoin from pyruvate, achieving 186.7 g/L with a 94.3% theoretical yield rsc.org.

Gene Overexpression, Deletion, and Silencing Strategies in this compound Producing Microorganisms

Gene Overexpression: A primary strategy involves the overexpression of genes encoding key enzymes in the acetoin biosynthesis pathway, namely alsS (acetolactate synthase) and alsD (acetolactate decarboxylase). For example, in E. coli, co-expression of ALS and ALDC from Serratia marcescens has been instrumental in achieving high titers of (3R)-acetoin mdpi.com. Similarly, inserting additional copies of the alsSD operon into the E. coli genome has significantly boosted acetoin production, reaching titers of 102.45 g/L researchgate.net. In Zymomonas mobilis, the introduction of a heterologous acetoin pathway containing als and AldC genes, driven by a strong native promoter, was a crucial step in improving acetoin production mdpi.com.

Gene Deletion: The deletion of genes responsible for the synthesis of competing by-products or for the degradation of acetoin is critical for redirecting metabolic flux. In Bacillus subtilis, the deletion of the acetoin reductase gene (bdhA) is a common approach to prevent the conversion of acetoin to 2,3-butanediol, thereby increasing intracellular acetoin accumulation frontiersin.orgresearchgate.netplos.org. Studies have also targeted genes involved in lactate, succinate, and ethanol production to minimize their formation and optimize carbon flow towards acetoin researchgate.net. For instance, blocking the main flux from acetoin to 2,3-butanediol by deleting bdhA in B. subtilis improved acetoin production researchgate.net. In E. coli, the deletion of genes such as ldhA (lactate dehydrogenase) and those within the TCA cycle has been explored to enhance precursor availability for acetoin synthesis researchgate.net.

Gene Silencing: While less frequently reported for acetoin production compared to overexpression and deletion, gene silencing (e.g., using CRISPRi) can be a valuable tool for fine-tuning gene expression and metabolic flux. For example, a CRISPRi system targeting the pdc gene (pyruvate decarboxylase) in Z. mobilis was used to redirect carbon from ethanol production towards acetoin biosynthesis, laying a foundation for constructing improved acetoin producers mdpi.com.

Enzyme Source Selection: The choice of enzyme source can significantly impact the efficiency and stereoselectivity of acetoin production. For instance, ALS and ALDC from Bacillus subtilis have been successfully employed in an in vitro system for efficient (3R)-acetoin synthesis rsc.org. Similarly, using ALS and ALDC from Serratia marcescens in E. coli has yielded favorable results mdpi.com. The selection of appropriate enzymes is crucial for both pathway construction and optimization.

Heterologous Expression Systems for this compound Biosynthesis

The utilization of heterologous expression systems enables the production of this compound in host organisms that may not naturally produce it or possess limitations in their native metabolic pathways. Escherichia coli and Zymomonas mobilis are prominent examples of heterologous hosts engineered for this compound biosynthesis.

Escherichia coli as a Heterologous Host: E. coli is widely favored due to its well-characterized genetics, rapid growth, and amenability to genetic manipulation. Recombinant E. coli strains have been engineered for this compound production by introducing necessary biosynthetic genes, such as alsS and aldC, often sourced from other bacterial species like Serratia marcescens mdpi.com. To further enhance production, strategies include co-expressing genes for cofactor regeneration (e.g., NADH oxidase) and optimizing the expression of pathway genes nih.govresearchgate.netmdpi.com. For instance, E. coli engineered with an acetoin synthesis pathway and an intracellular NAD⁺ regeneration system achieved 40.84 g/L of (R)-AC with high optical purity researchgate.net. Another engineered strain produced 81.62 g/L of this compound with 96.5% enantiomeric purity nih.gov.

Zymomonas mobilis as a Heterologous Host: Zymomonas mobilis, a generally regarded as safe (GRAS) bacterium, is another attractive host for acetoin production. It naturally produces acetoin extracellularly under aerobic conditions. Metabolic engineering strategies in Z. mobilis have focused on redistributing carbon flux and manipulating NADH levels. This involved introducing a heterologous acetoin pathway (Als and AldC) and a water-forming NADH oxidase (NoxE) for cofactor balance, leading to a maximum acetoin titer of 8.8 g/L with a productivity of 0.34 g/L/h mdpi.com. Further engineering efforts in Z. mobilis aim to redirect carbon from ethanol production to acetoin biosynthesis by targeting genes like pdc mdpi.com.

Other Heterologous Systems: While E. coli and Z. mobilis are common, other hosts can also be engineered. For example, Saccharomyces cerevisiae has been engineered for acetoin production, with cofactor engineering strategies employed to improve yields mdpi.com. The selection of a heterologous host depends on factors such as ease of genetic manipulation, growth characteristics, and the ability to efficiently channel carbon flux and manage redox balance for this compound synthesis.

Cofactor Engineering for Enhanced this compound Production

Cofactor engineering, particularly focusing on the regeneration of NAD⁺, is a critical strategy for optimizing this compound biosynthesis, as the pathway involves redox reactions. While the conversion of pyruvate to α-acetolactate by ALS is generally NAD⁺-independent, subsequent steps like the reduction of diacetyl to acetoin by diacetyl reductase (DAR) or the reduction of acetoin to 2,3-butanediol by 2,3-butanediol dehydrogenase (BDH) are NAD(P)H-dependent. Efficient regeneration of NAD⁺ is crucial for maintaining cellular redox balance and providing necessary cofactors for glycolysis and other metabolic processes, thereby indirectly supporting acetoin production.

NADH Oxidase (NoxE) for NAD⁺ Regeneration: The introduction and overexpression of enzymes that regenerate NAD⁺ from NADH are key to cofactor engineering. Water-forming NADH oxidases (NoxE) are commonly employed for this purpose. In Zymomonas mobilis, the introduction of NoxE alongside the acetoin synthesis pathway significantly enhanced acetoin production by balancing NADH/NAD⁺ levels and providing NAD⁺ for efficient glycolysis mdpi.com. Similarly, in Bacillus subtilis, co-expression of NADH oxidase (YODC) and acetoin reductase (bdhA) was used to construct an NAD⁺ regeneration system, leading to a substantial decrease in intracellular NADH concentration and the NADH/NAD⁺ ratio, which facilitated efficient acetoin production plos.org. Studies have also reported the use of NADH oxidase from Lactobacillus brevis in E. coli for (3R)-acetoin production mdpi.com.

Impact on Redox Balance: Proper cofactor management directly impacts cellular redox balance. By ensuring a sufficient supply of NAD⁺ and managing NADH accumulation, metabolic engineering strategies can prevent metabolic bottlenecks and support robust cell growth and product formation. For example, in B. subtilis, a significant decrease in intracellular NADH concentration (1.6-fold) and NADH/NAD⁺ ratio (2.2-fold) was observed after co-expressing NADH oxidase and 2,3-butanediol dehydrogenase, leading to improved acetoin production plos.org.

Systems Biology and Omics Approaches in this compound Metabolic Engineering

Systems biology and omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic understanding of cellular metabolism, enabling more rational and efficient metabolic engineering strategies for this compound production. These techniques help identify bottlenecks, regulatory mechanisms, and potential targets for genetic modification.

Genome-Scale Metabolic Models: Genome-scale metabolic models (GEMs) provide a powerful platform for simulating cellular metabolism and predicting the effects of genetic modifications. By integrating metabolic pathways, gene expression data, and physiological information, GEMs can be used to identify optimal gene knockouts or overexpression strategies for redirecting carbon flux towards this compound. For instance, in Caldicellulosiruptor bescii, GEMs were utilized to assess limiting factors and potential genetic targets for improving 2,3-butanediol production, which is downstream of acetoin asm.org. While specific studies explicitly detailing the application of GEMs solely for this compound optimization were not extensively detailed in the initial search results, their general utility in optimizing precursor supply and pathway flux is well-established in related bioproducts.

Transcriptomics, Proteomics, and Metabolomics: These 'omics' technologies provide snapshots of cellular states under different conditions, revealing insights into gene expression, protein abundance, and metabolite levels.

Transcriptomics: Analyzing gene expression profiles can identify genes that are upregulated or downregulated during acetoin production, highlighting key regulatory points or enzymes involved in the pathway or competing pathways.

Proteomics: Studying protein abundance can reveal which enzymes are actively synthesized and present in the cell, offering a more direct link between genotype and metabolic flux.

Metabolomics: Profiling intracellular and extracellular metabolites can identify accumulation of intermediates or by-products, pinpointing metabolic bottlenecks or inefficient steps in the pathway.

While specific studies explicitly detailing the application of these 'omics' approaches solely for this compound optimization were not extensively detailed in the initial search results, their general utility in metabolic engineering is well-established. For example, studies on optimizing 2,3-butanediol production, which shares precursor pathways with acetoin, often employ these techniques to understand flux distribution and identify targets for improvement asm.org. The insights gained from 'omics' data can guide the selection of genes for overexpression or deletion, the optimization of fermentation conditions, and the design of synthetic pathways.

Table 1: Key Engineered Strains and Strategies for this compound Production

| Microorganism | Key Genetic Modifications/Strategies | Achieved this compound Titer (g/L) | Enantiomeric Purity (%) | Productivity (g/L/h) | Reference |

| E. coli | Co-expression of als, aldC (from S. marcescens), nox (from L. brevis) | 60.3 | 97.3 | Not specified | mdpi.com |

| E. coli | Overexpression of acetoin-resistance gene, optimized key gene copy number | 81.62 | 96.5 | Not specified | nih.govresearchgate.net |

| E. coli | Introduction of alsSD operon, blocking anaplerotic pathways, weakening TCA cycle genes | 102.45 | Not specified | 1.86 | researchgate.net |

| B. subtilis | Knockout bdhA, moderate expression of YODC (NADH oxidase) | 56.7 | Not specified | 0.639 | researchgate.net |

| B. subtilis | Optimizing redox homeostasis (Rex), blocking lactate, succinate, 2,3-BDO pathways | 64.3 | Not specified | Not specified | researchgate.net |

| E. coli | Co-expression of als and AldC, introduction of NoxE | 8.8 | Not specified | 0.34 | mdpi.com |

| E. coli | Introduction of als and AldC pathway, intracellular NAD⁺ regeneration system | 40.84 | 99.42 | Not specified | researchgate.net |

| E. coli | Overexpression of DAR with in situ-NADH regeneration | 52.9 | 99.5 | 6.2 | rsc.org |

Compound List:

this compound

Pyruvate

α-acetolactate

Acetolactate synthase (ALS)

Acetolactate decarboxylase (ALDC)

Diacetyl

Diacetyl reductase (DAR)

2,3-butanediol (2,3-BDO)

(2R,3R)-2,3-BDO

(2S,3S)-2,3-BDO

meso-2,3-BDO

2,3-butanediol dehydrogenase (BDH)

NADH

NAD⁺

NADH oxidase (NoxE)

YODC (NADH oxidase)

Lactic acid

Acetic acid

Succinate

Ethanol

D-xylose

Glycolaldehyde

Lactaldehyde reductase

D-xylonolactone

D-xylonate

2-keto-3-deoxy-D-xylonate

Thiamin diphosphate (B83284)

Pyruvic acid

Glutamic acid

γ-PGA (poly-γ-glutamic acid)

Pulcherriminic acid

Acetyl-phosphate

Ketone reductases

2,3-dimethylglycerate

Advanced Analytical Methodologies in R Acetoin Research

Chiral Chromatography Techniques for Enantiomeric Separation and Quantification of (R)-acetoin

The separation and quantification of this compound from its enantiomer, (S)-acetoin, are essential due to their differing biological activities and applications. Chiral chromatography, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the cornerstone techniques for this purpose.

Gas Chromatography (GC): GC is a widely recognized method for separating acetoin (B143602) enantiomers, as the two stereoisomers can be resolved on specific chiral stationary phases (CSPs) snu.ac.kr. Modified cyclodextrins are commonly employed as CSPs in capillary GC for the enantiomeric separation of various chiral compounds, including acetoin tum.demst.edu. For instance, FS-Lipodex D has been utilized in chiral GC for acetoin analysis google.com. The enantiomeric excess (e.e.), a measure of optical purity, is typically calculated from GC results snu.ac.kr.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing various polysaccharide-based CSPs, also offers effective enantiomeric separation capabilities for acetoin researchgate.net. These phases interact with analytes through multiple mechanisms, enabling the resolution of enantiomers mdpi.com. While specific resolution data for this compound on all available phases are extensive, the principle relies on differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, an advancement over conventional HPLC, provides enhanced speed, resolution, and sensitivity for acetoin analysis, including enantiomeric separation, although specific chiral UPLC methods for acetoin are less detailed in the provided literature akjournals.comresearchgate.net.

Table 7.1: Chiral Chromatography Methods for this compound Analysis

| Technique | Chiral Stationary Phase (CSP) | Detection Method | Typical Application | Reference Snippet Index |

| GC | Modified Cyclodextrins | FID/MS | Enantiomeric Separation & Quantification | snu.ac.krtum.demst.edu |

| HPLC | Polysaccharide-based CSPs | UV/MS | Enantiomeric Separation & Quantification | researchgate.net |

| HPLC | FS-Lipodex D | GC-MS | Enantiomeric Separation & Quantification | google.com |

Spectroscopic and Spectrometric Methods for this compound Structural Analysis and Quantification in Complex Matrices

Spectroscopic and spectrometric techniques are indispensable for confirming the structure of this compound and quantifying its presence, particularly within complex biological or food matrices.

Mass Spectrometry (MS): GC-MS and LC-MS are extensively used for the sensitive and selective detection and quantification of acetoin in diverse matrices such as bacterial culture fluid, beer, and butter akjournals.comresearchgate.netnih.govresearchgate.netcsic.escsic.esnih.gov. MS allows for the identification of acetoin based on its characteristic mass-to-charge ratio (m/z) values, making it highly effective for distinguishing it from other compounds csic.es. GC-MS/MS offers even greater sensitivity and specificity akjournals.com.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC coupled with UV detection is a common method for acetoin analysis. For instance, a method using a Zorbax SB-C18 column with UV detection at 297 nm has been reported for the simultaneous determination of acetoin and tetramethylpyrazine researchgate.net. UPLC methods also provide sensitive detection, with reported detection limits in the range of 10⁻⁴ mg/mL akjournals.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not explicitly detailed for this compound in the provided snippets, NMR spectroscopy is a fundamental technique for structural elucidation, providing detailed information about the molecular structure and stereochemistry of compounds.

Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups present in acetoin, aiding in its structural characterization, though it is less commonly cited for quantification in complex matrices compared to MS.

Table 7.2: Spectroscopic and Spectrometric Methods for this compound

| Method | Application | Matrix Examples | Key Features | Reference Snippet Index |

| GC-MS/MS | Quantification, Structural Confirmation | Bacterial broth, Beer, Food | High sensitivity, Specificity, Matrix tolerance | akjournals.comresearchgate.netnih.govresearchgate.netcsic.escsic.esnih.gov |

| HPLC-UV/PDA | Quantification, Separation of related compounds | Fermented foods, Butter | Moderate sensitivity, Cost-effective | researchgate.netresearchgate.netjst.go.jp |

| UPLC-PDA | High-speed Quantification | Bacterial broth | Enhanced speed and sensitivity | akjournals.comresearchgate.netresearchgate.net |

| Chiral GC-MS | Enantiomeric Quantification | Fermentation products | Separation of (R)- and (S)-acetoin | snu.ac.krgoogle.comnih.gov |

| NMR | Structural Elucidation | Pure samples, Extracts | Detailed structural information |

Development and Application of Biosensors for Real-time this compound Detection

Biosensors offer a promising approach for the rapid, on-site, and real-time detection of this compound, which is valuable for monitoring fermentation processes and quality control.

Electrolyte-Insulator-Semiconductor (EIS) Biosensors: Capacitive EIS field-effect biosensors have been developed for acetoin detection researchgate.netmdpi.comama-science.org. These sensors typically incorporate immobilized acetoin reductase (AR), also known as butane-2,3-diol dehydrogenase. The enzyme catalyzes the reduction of acetoin to 2,3-butanediol (B46004), leading to a change in pH or ion concentration that is detected by the sensor researchgate.netama-science.org.

TMV-Assisted EISCAP Sensors: Tobacco Mosaic Virus (TMV)-assisted EISCAP sensors have demonstrated enhanced stability and a broad detection range for acetoin, from 0.5 µM to 2000 µM, with a sensitivity of 44 mV/dec mdpi.com. These biosensors can function in both buffer solutions and real samples like beer mdpi.com.

Enzymatic Basis: The core of these biosensors relies on the enzymatic activity of acetoin reductases (ARs) that specifically catalyze the conversion of acetoin to 2,3-butanediol, often utilizing NADH as a cofactor researchgate.netresearchgate.net.

Table 7.3: Biosensor Approaches for this compound Detection

| Biosensor Type | Immobilized Component | Detection Principle | Sensitivity/Detection Limit | Application | Reference Snippet Index |

| EIS Biosensor | Acetoin Reductase (AR) | Enzymatic conversion (acetoin to 2,3-BDO), pH change | µM range | Real-time monitoring, Fermentation control | researchgate.netama-science.org |

| EISCAP Sensor | AR | Enzymatic conversion, Capacitive change | 0.5 µM - 2000 µM | Real-time detection in buffer and beer | mdpi.com |

Sample Preparation and Derivatization Strategies for Precise this compound Analysis

Effective sample preparation and derivatization are crucial for ensuring the accuracy and precision of this compound analysis, particularly when dealing with complex matrices.

Extraction: Liquid-liquid extraction using solvents like ethyl acetate (B1210297) is a common initial step to isolate acetoin from fermentation broths or food samples researchgate.netresearchgate.netcsic.esnih.gov. Solid-phase extraction (SPE) and purge-and-trap techniques can also be employed for pre-concentration csic.es.

Derivatization: To enhance the detectability or separability of acetoin, especially for GC analysis, derivatization is often performed. Reagents such as 2,4-dinitrophenylhydrazone (DNPH) are used to form stable derivatives that can be readily analyzed by HPLC-UV jst.go.jp. For GC analysis, derivatization with heptafluorobutyric anhydride (B1165640) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) has been reported nih.govchromforum.org. These derivatization steps improve the chromatographic properties and detector response of acetoin jst.go.jpchromforum.org.

Matrix Effects: Careful optimization of extraction and derivatization is necessary to mitigate matrix effects and prevent the degradation of labile precursors like α-acetolactate, which can spontaneously decarboxylate to diacetyl or acetoin researchgate.net.

Table 7.4: Sample Preparation and Derivatization Strategies for this compound

| Sample Type | Extraction Method | Derivatization Agent | Analytical Technique | Key Benefit | Reference Snippet Index |

| Fermentation Broth | Ethyl Acetate Extraction | DNPH | HPLC-UV | Forms detectable derivatives for HPLC | jst.go.jp |

| Food Samples | Ethyl Acetate Extraction | Heptafluorobutyric Anhydride | GC-MS | Enhances volatility and detectability for GC | nih.gov |

| Biological Samples | Solvent Extraction | PFBHA | GC | Improves analysis of acetoin in alcohol | chromforum.org |

| Complex Matrices | LLE, SPE | N/A | GC, HPLC | Isolates and concentrates analyte | researchgate.netresearchgate.netcsic.esnih.gov |

Investigation of Factors Affecting Enantiomeric Purity During Downstream Processing

Maintaining the enantiomeric purity of this compound is a significant challenge during downstream processing, as various conditions can induce racemization, converting the desired enantiomer into a racemic mixture.

Temperature: High temperatures are a primary factor that promotes the racemization of this compound mdpi.comresearchgate.net. Studies indicate that elevated temperatures during solvent recovery or distillation stages can lead to a significant decrease in the enantiomeric excess (e.e.) of this compound mdpi.comresearchgate.net. For example, holding acetoin solutions at temperatures above 80°C can cause a noticeable drop in e.e., with rapid decreases observed at 100°C and 120°C mdpi.com. Conversely, low temperatures are effective in preventing these conversion reactions and preserving chiral integrity researchgate.net.

pH: While not as extensively detailed as temperature, pH can also influence the stability and potential racemization of acetoin mdpi.com. Strong acids and bases have been noted to enhance racemization mdpi.com.

Processing Steps: Various downstream processing steps, including solvent recovery, distillation, and purification, must be carefully controlled to avoid conditions that compromise enantiomeric purity mdpi.comresearchgate.net. The goal is to isolate this compound with high optical purity, which is crucial for its use in asymmetric synthesis and other high-value applications researchgate.netresearchgate.netmdpi.com.

Table 7.5: Factors Affecting this compound Enantiomeric Purity During Downstream Processing

| Processing Step | Factor | Impact on Purity | Mitigation Strategy | Reference Snippet Index |

| Solvent Recovery | High Temperature | Promotes racemization of this compound to racemic mixture | Maintain low temperatures during solvent evaporation/distillation | mdpi.comresearchgate.net |

| Distillation | High Temperature | Accelerates conversion of (R)-AC to (S)-AC | Control heating rates and temperatures | mdpi.comresearchgate.net |

| General Processing | Extreme pH | Can enhance racemization | Maintain near-neutral pH where possible | mdpi.com |

| Purification Stages | Uncontrolled conditions | Potential for stereochemical integrity loss | Optimize conditions to preserve enantiomeric excess (e.e.) | mdpi.comresearchgate.net |

Compound Name Table:

this compound

(S)-acetoin

acetoin

diacetyl

α-acetolactate

2,3-butanediol (2,3-BDO)

meso-2,3-butanediol (B1221857)

(R,R)-2,3-butanediol

(S,S)-2,3-butanediol

(2R,3R)-2,3-butanediol

(2S,3S)-2,3-butanediol

Biotechnological Applications and Industrial Relevance of R Acetoin

Role of (R)-acetoin in Flavor and Fragrance Industry Development

This compound, also known as 3-hydroxy-2-butanone, is a key contributor to the desirable buttery and creamy flavors in many food products. nbinno.comjxzd-chem.comci.guide Its characteristic aroma makes it an indispensable ingredient for creating authentic dairy flavors in baked goods, confectionery, and dairy-based desserts. nbinno.com Naturally occurring in fermented foods and beverages like butter and yogurt, this compound is recognized as safe (GRAS) by regulatory bodies such as the U.S. Food and Drug Administration, making it a preferred choice for food applications. ci.guideacs.org

The development of the flavor and fragrance industry is increasingly influenced by consumer preference for natural ingredients. theperfumeoilcompany.comlatelierparfum.commedium.com Biotechnological production of this compound through microbial fermentation is favored as it yields a product that can be labeled as "natural". ci.guide This method offers a sustainable alternative to chemical synthesis, which often relies on petroleum-based feedstocks. sciencepublishinggroup.com In the fragrance industry, this compound is utilized for its pleasant caramel (B1170704) and buttery notes, and it can also function as a masking agent to cover undesirable scents in personal care products like perfumes and lotions. ci.guide While both natural and synthetic acetoin (B143602) are available, the natural variant, though potentially more expensive and subject to variations in production, is often preferred for high-end applications due to consumer demand for natural ingredients. theperfumeoilcompany.comashleigh-burwood.co.ukprivelabel.com

| Application Area | Function of this compound | Examples of Use | Key Advantage |

|---|---|---|---|

| Food & Beverage | Flavoring agent, flavor enhancer | Dairy products (butter, yogurt, cheese), baked goods, confectionery, maple syrup flavors, e-cigarette liquids. nbinno.comjxzd-chem.comashleigh-burwood.co.ukwikipedia.org | Provides a natural buttery and creamy flavor profile. nbinno.com |

| Fragrance & Cosmetics | Fragrance ingredient, masking agent | Perfumes, lotions, skincare formulations. ci.guide | Imparts pleasant buttery and caramel notes and can mask undesirable odors. ci.guide |

This compound as a Chiral Building Block in Asymmetric Organic Synthesis

The chiral nature of this compound makes it a highly valuable building block, or synthon, in asymmetric organic synthesis. This process is crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry, where the chirality of a molecule can significantly impact its therapeutic efficacy and safety. nih.govslideshare.net Optically pure this compound serves as a precursor for the synthesis of a variety of complex chiral molecules. nih.gov

The value of this compound in this context lies in its ability to introduce a specific stereocenter into a target molecule, guiding the formation of the desired enantiomer. This is a key strategy in modern synthetic chemistry to avoid the formation of racemic mixtures, which are composed of equal amounts of both enantiomers and often require costly and complex separation processes. The use of this compound as a chiral starting material is an efficient approach to producing optically active α-hydroxyketone derivatives, which are important intermediates in the synthesis of various bioactive molecules. nih.gov

| Target Compound Class | Role of this compound | Significance |

|---|---|---|

| Pharmaceuticals | Chiral precursor | Enables the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), potentially leading to improved efficacy and reduced side effects. nih.govresearchgate.net |

| Optically Active α-Hydroxyketone Derivatives | Starting material | Provides a readily available source of chirality for the synthesis of these versatile chemical intermediates. nih.gov |

| Liquid Crystal Composites | Chiral dopant/component | Influences the physical properties of liquid crystals due to its chiral structure. |

Application of this compound in Fine Chemical Production

This compound serves as a versatile platform chemical for the production of various valuable fine chemicals. nih.gov Its chemical structure allows for its conversion into other useful compounds through relatively straightforward chemical or biocatalytic transformations. This positions this compound as a key intermediate in the bio-based chemical industry, providing a renewable alternative to petroleum-derived feedstocks. sciencepublishinggroup.comrsc.org

One of the most significant applications of this compound is as a precursor to 2,3-butanediol (B46004) (2,3-BDO), another important platform chemical with a wide range of industrial uses. nih.govtandfonline.com The reduction of this compound, often achieved through microbial fermentation or enzymatic catalysis, yields specific stereoisomers of 2,3-BDO. nih.govmdpi.com Additionally, this compound is a key precursor in the synthesis of 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP), a compound used as a flavoring agent and also investigated for its potential pharmaceutical applications, including for cardiovascular and cerebrovascular diseases. frontiersin.orgnih.govnih.gov

| Fine Chemical | Conversion from this compound | Industrial Application |

|---|---|---|

| 2,3-Butanediol (2,3-BDO) | Reduction | Used in the production of synthetic rubber, plastics, solvents, and as an antifreeze agent. nih.govtandfonline.comresearchgate.net |